

Hantzsch thiazole synthesis using 2-Bromo-2',4'-dihydroxyacetophenone

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Compound of Interest

Compound Name:	2-Bromo-2',4'-dihydroxyacetophenone
Cat. No.:	B1210229

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Answering the user's request.## Application Note: Hantzsch Thiazole Synthesis of 2-Amino-4-(2,4-dihydroxyphenyl)thiazole

Abstract

This application note provides a detailed protocol for the synthesis of 2-amino-4-(2,4-dihydroxyphenyl)thiazole via the Hantzsch thiazole synthesis.^{[1][2]} The protocol utilizes **2-Bromo-2',4'-dihydroxyacetophenone** and thiourea as key starting materials. Thiazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[3][4][5]} This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive methodology, data presentation, and workflow visualizations to facilitate the synthesis and exploration of novel thiazole-based compounds.

Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic and highly efficient method for the preparation of thiazole rings.^[1] The reaction typically involves the condensation of an α -haloketone with a thioamide.^{[2][6]} This synthesis is known for its simplicity and generally high yields.^[6]

2-Bromo-2',4'-dihydroxyacetophenone is a versatile building block in organic synthesis.^[7] Its reactive α -bromoketone functionality and phenolic hydroxyl groups make it an excellent

precursor for constructing diverse heterocyclic systems.[7][8] The resulting 4-(2,4-dihydroxyphenyl)thiazole core is a privileged structure in medicinal chemistry, with derivatives showing potential as enzyme inhibitors, such as protein tyrosine phosphatase (PTP) inhibitors, which are relevant in metabolic disease research.[7][8]

This note details the synthesis of 2-amino-4-(2,4-dihydroxyphenyl)thiazole, a compound with potential for further functionalization in drug discovery programs.

Reaction Scheme

The synthesis proceeds via the reaction of **2-Bromo-2',4'-dihydroxyacetophenone** with thiourea in an alcoholic solvent. The reaction mechanism initiates with a nucleophilic attack (SN₂) by the sulfur atom of the thioamide on the α -carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[6][9]

Scheme 1: Synthesis of 2-amino-4-(2,4-dihydroxyphenyl)thiazole

Image of the chemical reaction showing **2-Bromo-2',4'-dihydroxyacetophenone** reacting with thiourea to yield 2-amino-4-(2,4-dihydroxyphenyl)thiazole hydrobromide, which is then neutralized to the free base.

Experimental Protocol

Materials:

- **2-Bromo-2',4'-dihydroxyacetophenone** (CAS: 2491-39-6)
- Thiourea
- Ethanol (Absolute)
- Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
- Distilled water

Equipment:

- Round-bottom flask

- Reflux condenser
- Magnetic stirrer and hotplate
- Büchner funnel and filter flask
- Standard laboratory glassware
- Thin Layer Chromatography (TLC) apparatus

Procedure:

- In a 100 mL round-bottom flask, dissolve **2-Bromo-2',4'-dihydroxyacetophenone** (1.0 eq, e.g., 2.31 g, 10 mmol) in absolute ethanol (40 mL).
- To this solution, add thiourea (1.2 eq, e.g., 0.91 g, 12 mmol).
- Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Ethyl Acetate/Hexane). The reaction is typically complete within 4-6 hours.
- After completion, allow the reaction mixture to cool to room temperature. The product may precipitate as the hydrobromide salt.
- Pour the cooled mixture into a beaker containing 100 mL of cold distilled water.
- Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the mixture is neutral or slightly basic (pH ~7-8). This step neutralizes the hydrobromide salt to yield the free base of the thiazole product.[10]
- A solid precipitate will form. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the filter cake thoroughly with cold distilled water (3 x 20 mL) to remove any inorganic salts and unreacted thiourea.

- Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight.
- The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Data Presentation

The following table summarizes representative data for the synthesis of 2-amino-4-(2,4-dihydroxyphenyl)thiazole. (Note: Actual results may vary based on specific reaction conditions and scale).

Parameter	Value
Product Name	2-amino-4-(2,4-dihydroxyphenyl)thiazole
Molecular Formula	C ₉ H ₈ N ₂ O ₂ S
Molecular Weight	208.24 g/mol
Appearance	Light yellow to beige solid
Yield	85 - 95%
Melting Point	>200 °C (decomposes)
¹ H NMR	(DMSO-d ₆ , 400 MHz): δ ppm (Expected) 9.5-10.0 (br s, 2H, -OH), 7.0-7.5 (m, 3H, Ar-H), 6.8 (s, 2H, -NH ₂), 6.5 (s, 1H, Thiazole-H)
¹³ C NMR	(DMSO-d ₆ , 101 MHz): δ ppm (Expected) 168.0 (C-NH ₂), 158.0, 156.5, 149.0, 128.0, 115.0, 112.5, 107.0, 103.0
Purity (by HPLC)	>95% (after recrystallization)

Visualizations

Diagram 1: Hantzsch Thiazole Synthesis Mechanism

The diagram below illustrates the step-by-step mechanism for the Hantzsch synthesis, starting from the nucleophilic attack of the thioamide on the α-bromoketone.



arrow_label

product

intermediate

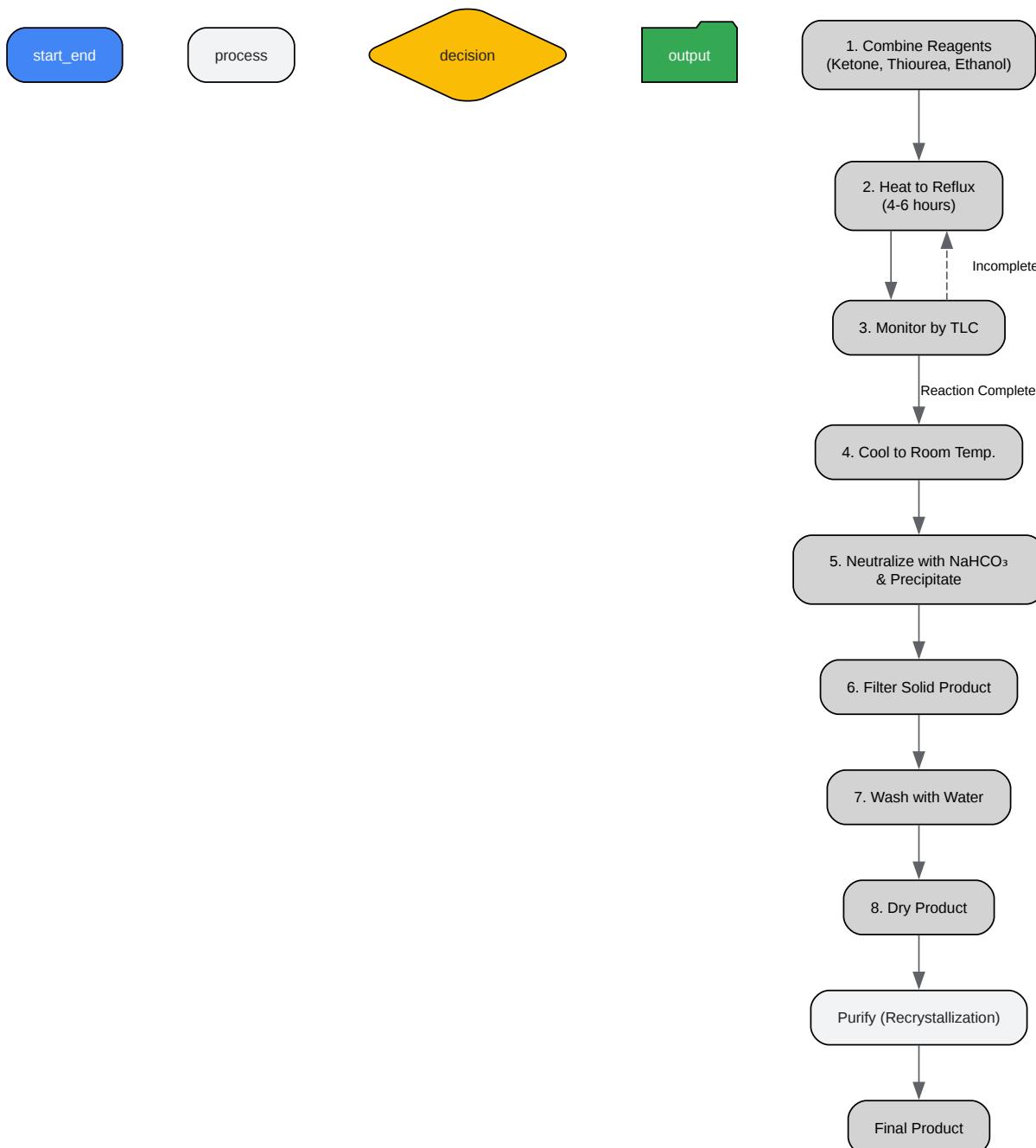
reagent

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Caption: Reaction mechanism of the Hantzsch thiazole synthesis.

Diagram 2: Experimental Workflow

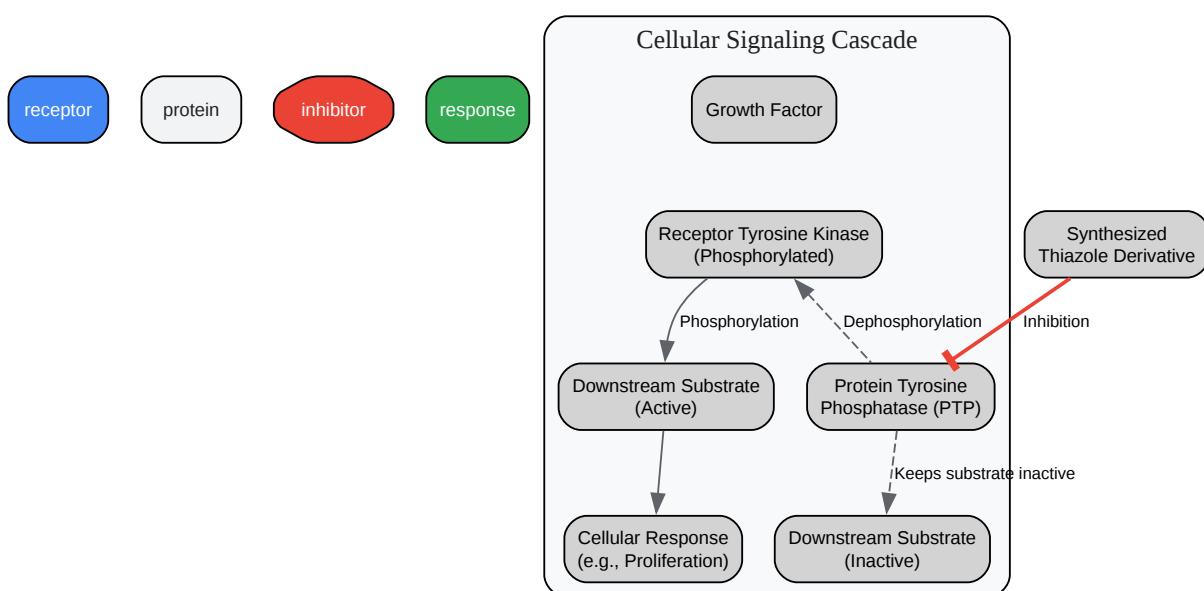
This flowchart provides a visual guide to the laboratory procedure, from combining reagents to final product isolation.

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Caption: Step-by-step workflow for thiazole synthesis.

Diagram 3: Potential Application in Signal Pathway Inhibition

Thiazole derivatives are known to act as inhibitors of various enzymes. The diagram below shows a generalized representation of how a synthesized thiazole derivative could inhibit a protein tyrosine phosphatase (PTP), a key regulator in cellular signaling.



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Caption: Inhibition of a PTP signaling pathway by a thiazole derivative.

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